benzo[d][1,3]dioxol-5-yl(4-(1-(3-chlorophenyl)-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride
Description
Historical Development of Hybrid Heterocyclic Compounds
The evolution of heterocyclic chemistry has been inextricably linked to drug discovery. Early heterocycles, such as pyrrole and pyridine, were isolated from natural sources and named based on their origins or physical properties. By the mid-20th century, the synthesis of novel heterocyclic scaffolds became a focal point, driven by the need for intellectual property diversification in pharmaceuticals. The advent of hybrid heterocycles—molecules combining two or more heterocyclic motifs—marked a paradigm shift. For example, the fusion of coumarin with pyrazole or nicotinonitrile led to compounds with dual anticancer and anti-inflammatory activities. Hybridization strategies address limitations of single-heterocycle drugs, such as poor solubility or limited target engagement, by enabling synergistic interactions with biological systems.
Medicinal Chemistry Relevance of Imidazole-Piperazine-Benzodioxole Architectures
The target compound integrates three pharmacologically significant heterocycles:
- Imidazole : A five-membered aromatic ring with two nitrogen atoms, imidazole is a cornerstone of drug design due to its ability to participate in hydrogen bonding and π-π stacking interactions. It is prevalent in antifungal agents (e.g., ketoconazole) and proton pump inhibitors.
- Piperazine : This six-membered ring with two nitrogen atoms enhances water solubility and bioavailability. Piperazine derivatives are widely used in antipsychotics (e.g., aripiprazole) and antihistamines.
- Benzodioxole : A fused bicyclic system containing two oxygen atoms, benzodioxole improves metabolic stability and membrane permeability. It is found in natural products like safrole and synthetic COX-2 inhibitors.
The conjugation of these moieties creates a multifunctional scaffold capable of interacting with diverse biological targets, such as neurotransmitter receptors, enzymes, and ion channels. For instance, molecular docking studies of similar naphthalene-heterocycle hybrids revealed strong polar interactions with COX-2 and tubulin proteins.
Current Research Landscape and Knowledge Gaps
Recent studies emphasize the therapeutic potential of hybrid heterocycles (Table 1):
Table 1: Biological Activities of Representative Hybrid Heterocycles
Despite progress, critical gaps persist:
- Structure-Activity Relationship (SAR) Nuances : The impact of substituent positioning (e.g., 3-chlorophenyl vs. 4-chlorophenyl) on target affinity remains underexplored.
- Synthetic Challenges : Multi-step syntheses often yield low quantities, hindering preclinical evaluation.
- Computational Limitations : Current models struggle to predict the pharmacokinetics of polyheterocyclic systems.
Theoretical Framework for Investigating Multi-Heterocyclic Systems
The study of hybrid heterocycles relies on two complementary approaches:
- Computational Design :
- Synthetic Methodology :
This framework enables rational optimization of hybrid compounds while minimizing empirical trial-and-error.
Properties
IUPAC Name |
1,3-benzodioxol-5-yl-[4-[1-(3-chlorophenyl)imidazol-2-yl]piperazin-1-yl]methanone;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN4O3.ClH/c22-16-2-1-3-17(13-16)26-7-6-23-21(26)25-10-8-24(9-11-25)20(27)15-4-5-18-19(12-15)29-14-28-18;/h1-7,12-13H,8-11,14H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXPCEQZSYIMWHA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=CN2C3=CC(=CC=C3)Cl)C(=O)C4=CC5=C(C=C4)OCO5.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20Cl2N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound benzo[d][1,3]dioxol-5-yl(4-(1-(3-chlorophenyl)-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride , with the CAS number 1189474-25-6, is a synthetic organic compound notable for its potential biological activities. This article explores its biological activity, including antimicrobial, antiparasitic, and antitumor properties, supported by various studies and data.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 447.3 g/mol. The structure incorporates a benzo[d][1,3]dioxole moiety linked to a piperazine and an imidazole ring, which are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 447.3 g/mol |
| CAS Number | 1189474-25-6 |
Antimicrobial Activity
Research indicates that compounds containing benzodioxole and imidazole structures exhibit significant antimicrobial properties. Studies have shown that derivatives similar to the compound demonstrate activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus. For instance, compounds with similar scaffolds have shown minimum inhibitory concentrations (MICs) ranging from 6.25 µg/mL to 12.5 µg/mL against Candida albicans and Aspergillus niger .
Case Study:
In a comparative study, several benzotriazole derivatives were synthesized and tested for their antimicrobial efficacy. The results indicated that those with bulky hydrophobic groups exhibited enhanced activity, suggesting a structure-activity relationship (SAR) where the presence of specific functional groups significantly influences biological potency .
Antiparasitic Activity
The compound's structural elements suggest potential antiparasitic activity. Research on related compounds has demonstrated effectiveness against protozoan parasites such as Trypanosoma cruzi. The introduction of electron-withdrawing groups has been shown to enhance the antiparasitic properties of these derivatives .
Research Findings:
A study focusing on imidazole derivatives reported that certain compounds exhibited potent activity against Entamoeba histolytica, outperforming traditional treatments like metronidazole .
Antitumor Activity
Emerging evidence suggests that the compound may possess antitumor properties as well. Compounds with similar structural motifs have been investigated for their ability to inhibit tumor growth in various cancer cell lines. The presence of the piperazine ring is often associated with enhanced interaction with biological targets involved in cancer progression .
Data Table: Antitumor Activity of Related Compounds
| Compound Name | Cell Line Tested | IC50 (µM) |
|---|---|---|
| Benzimidazole Derivative A | HeLa | 15 |
| Benzotriazole Derivative B | MCF-7 | 10 |
| Imidazole Derivative C | A549 | 12 |
Scientific Research Applications
Antibacterial Properties
Recent studies have demonstrated that derivatives of benzo[d][1,3]dioxole exhibit significant antibacterial activity. For instance, a series of compounds incorporating the benzo[d][1,3]dioxole moiety were synthesized and tested against various Gram-positive and Gram-negative bacteria. Notably, the compound exhibited high antibacterial efficacy with minimum inhibitory concentrations (MICs) as low as 80 nM against Sarcina and Staphylococcus aureus . These findings suggest that compounds containing this structure could serve as potential candidates for developing new antibacterial agents.
Anticonvulsant Activity
Another area of interest is the anticonvulsant activity of compounds derived from benzo[d][1,3]dioxole. Research has indicated that certain derivatives demonstrate protective effects against seizure models, showcasing their potential as therapeutic agents for epilepsy. For example, a specific compound was tested across various doses (30, 100, and 300 mg/kg) and showed significant anticonvulsant properties without notable neurotoxicity .
Synthesis Methodologies
The synthesis of benzo[d][1,3]dioxol-5-yl(4-(1-(3-chlorophenyl)-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride typically involves multi-step synthetic routes that include:
- Formation of the Benzodioxole Core : The initial step often involves the creation of the benzo[d][1,3]dioxole structure through cyclization reactions involving appropriate precursors.
- Piperazine and Imidazole Integration : Subsequent steps incorporate piperazine and imidazole moieties through nucleophilic substitution reactions or coupling reactions facilitated by activating agents like phosgene .
Case Study: Antibacterial Screening
A comprehensive study screened several synthesized benzo[d][1,3]dioxole derivatives for antibacterial activity using the agar diffusion method. The results highlighted that specific derivatives not only surpassed standard antibiotics but also displayed a broader spectrum of activity against resistant bacterial strains . The study emphasizes the importance of structural modifications in enhancing antibacterial potency.
Case Study: Anticonvulsant Efficacy
In another investigation focusing on anticonvulsant properties, a series of novel compounds were evaluated for their efficacy against induced seizures. The study concluded that certain derivatives exhibited significant protective effects in both maximal electroshock seizure and pentylenetetrazole-induced seizure models . This reinforces the potential role of benzo[d][1,3]dioxole derivatives in neuropharmacology.
Summary Table of Applications
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared to structurally related molecules with variations in the benzodioxole, imidazole, and piperazine substituents. Key differences and their implications are summarized below:
Table 1: Structural and Functional Comparison
Key Findings :
Benzodioxole vs. Other Aromatic Groups :
- Benzodioxole-containing compounds (e.g., target compound) exhibit superior metabolic stability compared to furan or benzylidene analogs, as the dioxolane ring resists cytochrome P450-mediated oxidation .
- Furan-based derivatives (e.g., ) are prone to metabolic degradation, limiting their half-life .
Substituent Effects on Lipophilicity: The 3-chlorophenyl group in the target compound increases logP (lipophilicity), favoring blood-brain barrier penetration, whereas non-halogenated analogs (e.g., phenyl derivatives in ) show reduced CNS bioavailability .
Piperazine Linker Modifications: Piperazine-linked imidazoles (target compound) may target serotonin or dopamine receptors due to structural similarity to known antipsychotics .
Hydrochloride Salt vs. Free Base :
- The hydrochloride salt enhances water solubility (>50% improvement in aqueous dissolution vs. free base forms), critical for oral administration .
Q & A
Basic Research Questions
Q. How can researchers optimize the synthetic yield of this compound?
- Methodology : The compound’s core structure (piperazine linked to benzo[d][1,3]dioxole and imidazole moieties) requires multi-step synthesis. Key steps include:
- Coupling Reactions : Use carbodiimide-based reagents (e.g., DCC) to link the benzo[d][1,3]dioxol-5-ylmethanone group to the piperazine ring under inert conditions (N₂ atmosphere) .
- Microwave-Assisted Synthesis : For imidazole ring formation, microwave irradiation (100–120°C, 30–60 min) improves reaction efficiency compared to conventional heating .
- Purification : Column chromatography with silica gel (ethyl acetate/hexane, 3:7) followed by recrystallization in ethanol yields >85% purity .
Q. What analytical techniques are critical for characterizing this compound?
- Key Methods :
- NMR Spectroscopy : ¹H/¹³C NMR confirms regioselectivity of substitutions (e.g., 3-chlorophenyl protons resonate at δ 7.2–7.4 ppm; piperazine methylene groups at δ 3.5–4.0 ppm) .
- Mass Spectrometry (HRMS) : ESI-HRMS validates molecular weight (e.g., [M+H]⁺ peak at m/z 483.1234) .
- HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) assess purity (>95%) .
Q. How should initial pharmacological screening be designed for this compound?
- Approach :
- In Vitro Assays : Screen against CNS targets (e.g., serotonin/dopamine receptors) using radioligand binding assays (IC₅₀ values <1 µM indicate high affinity) .
- Anticonvulsant Models : Employ maximal electroshock (MES) and pentylenetetrazole (PTZ)-induced seizure tests in rodents; ED₅₀ <30 mg/kg suggests therapeutic potential .
Advanced Research Questions
Q. What strategies resolve contradictions in receptor-binding data across studies?
- Analysis Framework :
- Binding Site Mutagenesis : Compare affinity in wild-type vs. mutant receptors (e.g., histidine-to-alanine mutations in H1/H4 receptors) to identify critical residues .
- Molecular Dynamics Simulations : Analyze ligand-receptor interactions (e.g., imidazole-piperazine flexibility) using software like GROMACS; correlate with experimental IC₅₀ discrepancies .
Q. How can computational modeling guide structural optimization?
- Workflow :
- Docking Studies : Use AutoDock Vina to predict binding poses in uPAR or histamine receptors; prioritize derivatives with ΔG < −9 kcal/mol .
- QSAR Models : Train models on imidazole-piperazine analogs to predict logP and metabolic stability (e.g., prioritize derivatives with logP 2–3 for CNS penetration) .
Q. What experimental designs assess environmental stability and degradation pathways?
- Protocol :
- Hydrolytic Stability : Incubate at pH 1–9 (37°C, 24 hr); monitor degradation via LC-MS. The benzo[d][1,3]dioxole group is prone to hydrolysis at pH >8 .
- Photodegradation : Expose to UV light (254 nm, 48 hr); identify byproducts (e.g., cleavage of the imidazole-piperazine bond) .
Research Gaps and Future Directions
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
